molecular formula C14H24N8O3 B11083261 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide

2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide

Cat. No.: B11083261
M. Wt: 352.39 g/mol
InChI Key: GHYYPBAQAKHLQZ-UHFFFAOYSA-N
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Description

1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA is a complex organic compound that features a triazine ring substituted with morpholine groups and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-bis(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with ethylurea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-ETHYLUREA is unique due to the presence of both morpholine and ethylurea moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H24N8O3

Molecular Weight

352.39 g/mol

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-ethylurea

InChI

InChI=1S/C14H24N8O3/c1-2-15-14(23)20-19-11-16-12(21-3-7-24-8-4-21)18-13(17-11)22-5-9-25-10-6-22/h2-10H2,1H3,(H2,15,20,23)(H,16,17,18,19)

InChI Key

GHYYPBAQAKHLQZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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